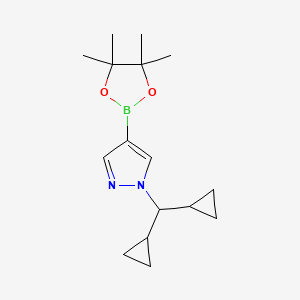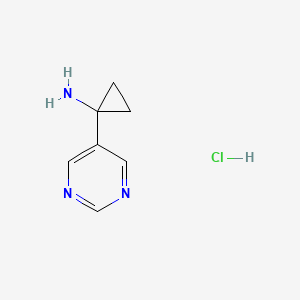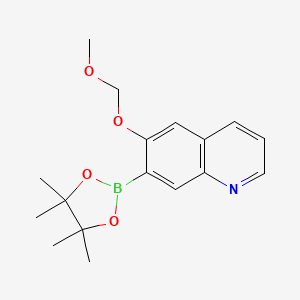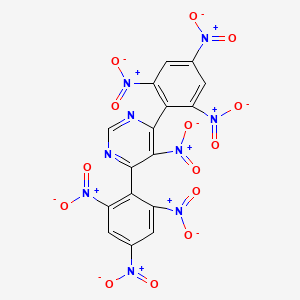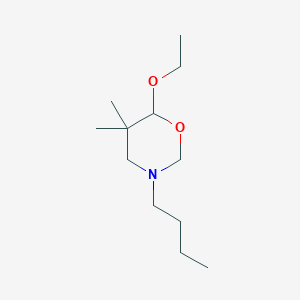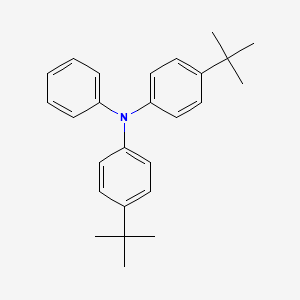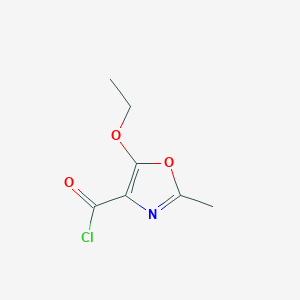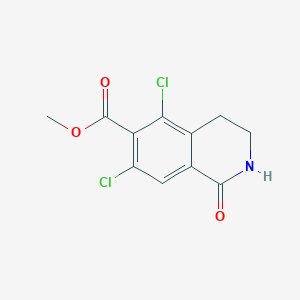
Methyl 5,7-dichloro-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester is a chemical compound known for its diverse applications in scientific research and industry. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of chlorine atoms at the 5 and 7 positions, a tetrahydroisoquinoline core, and a methyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate . The reaction is carried out in the presence of suitable catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Chlorine atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications.
科学的研究の応用
5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. As a derivative of isoquinoline, it may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
- 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Uniqueness
What sets 5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These characteristics make it a valuable compound for research and industrial applications.
特性
分子式 |
C11H9Cl2NO3 |
|---|---|
分子量 |
274.10 g/mol |
IUPAC名 |
methyl 5,7-dichloro-1-oxo-3,4-dihydro-2H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H9Cl2NO3/c1-17-11(16)8-7(12)4-6-5(9(8)13)2-3-14-10(6)15/h4H,2-3H2,1H3,(H,14,15) |
InChIキー |
NICCPEVZCFEXQQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C2C(=C1Cl)CCNC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)



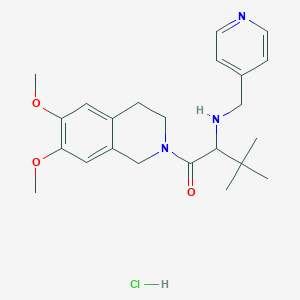
![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)
